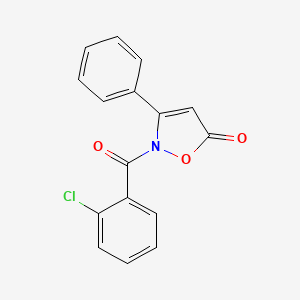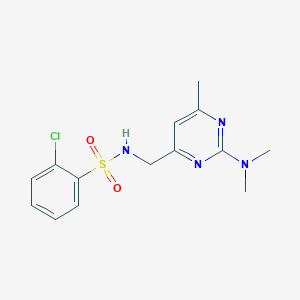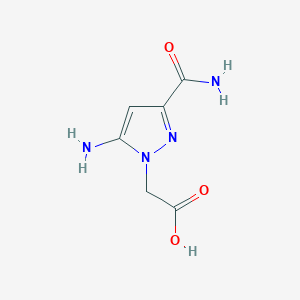
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with chlorine atoms at positions 5 and 7, and a sulfonate ester group attached to a methoxy-methyl-isopropyl benzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis. The chlorination at positions 5 and 7 can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
The sulfonate ester group is introduced via a sulfonation reaction, where the quinoline derivative is reacted with sulfonyl chloride in the presence of a base like pyridine. The final step involves the esterification of the sulfonic acid with the methoxy-methyl-isopropyl benzene moiety, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions and purification processes such as crystallization or chromatography would be essential to ensure the high purity of the final product.
化学反应分析
Types of Reactions
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium amide (NaNH₂), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Quinoline-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate with a carbonyl group
Reduction: Tetrahydroquinoline derivative
Substitution: Quinoline derivatives with various substituents replacing chlorine atoms
科学研究应用
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline core, which is known for its biological activity.
Medicine: Explored for its potential use in the treatment of diseases such as malaria and cancer, leveraging the bioactivity of the quinoline moiety.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimicrobial and anticancer activity. Additionally, the sulfonate ester group can enhance the compound’s solubility and facilitate its interaction with cellular membranes, improving its bioavailability.
相似化合物的比较
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in medicinal applications.
5-Chloro-8-quinolinol: Another quinoline derivative with similar biological activity.
5,7-Diiodo-8-hydroxyquinoline: Used in pharmaceutical formulations for its antiseptic properties.
Uniqueness
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate stands out due to the presence of the sulfonate ester group, which can enhance its solubility and bioavailability compared to other quinoline derivatives
属性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-11(2)14-9-18(17(26-4)8-12(14)3)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUASPFUWTHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2711341.png)


![2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2711344.png)

![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)
![3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2711351.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)
![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2711358.png)

![4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid](/img/structure/B2711362.png)
![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)
